Hexahydro-2h-3,5-methanocyclopenta[b]furan
Beschreibung
Hexahydro-2h-3,5-methanocyclopenta[b]furan is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a fused ring system that includes a furan ring, making it a subject of interest in various fields of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
3354-68-5 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
4-oxatricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C8H12O/c1-5-2-7-6(1)4-9-8(7)3-5/h5-8H,1-4H2 |
InChI-Schlüssel |
WKOARXCZOFTJEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C1COC3C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-2h-3,5-methanocyclopenta[b]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Diels-Alder reactions, where a diene and a dienophile react to form the cyclopentane ring system. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Hexahydro-2h-3,5-methanocyclopenta[b]furan undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce double bonds within the molecule.
Substitution: Substitution reactions can occur at various positions on the ring system, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), Alkylating agents (e.g., methyl iodide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Hexahydro-2h-3,5-methanocyclopenta[b]furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex ring systems.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Hexahydro-2h-3,5-methanocyclopenta[b]furan involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Detailed studies are required to elucidate the exact molecular targets and the pathways involved in its biological effects.
Vergleich Mit ähnlichen Verbindungen
Hexahydro-2h-3,5-methanocyclopenta[b]furan can be compared with other similar compounds, such as:
- 2-Oxothis compound-6-yl Methacrylate
- 3,5-Methano-2H-cyclopenta[b]furan-7-carboxylic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The unique fused ring system of this compound sets it apart, providing distinct chemical properties and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
